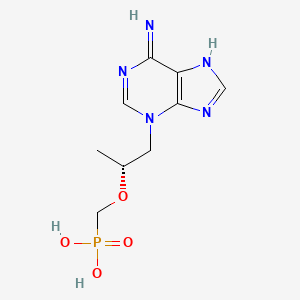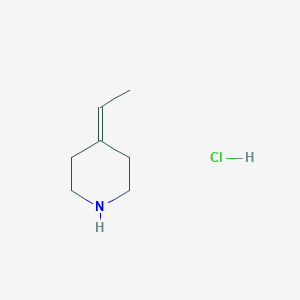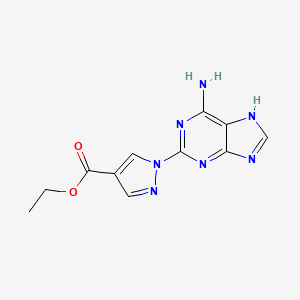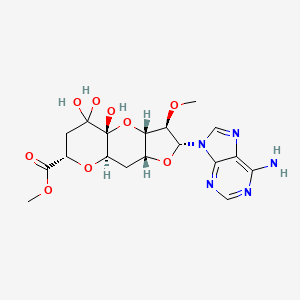![molecular formula C26H24ClN3O2 B13434539 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-(13-Chloro-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the azatricyclo structure: This involves cyclization reactions under specific conditions to form the tricyclic core.
Introduction of the chloro group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the piperidine ring: This step involves nucleophilic substitution reactions.
Formation of the pyridine carboxylic acid: This is achieved through reactions involving pyridine derivatives and carboxylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Various substitution reactions can occur, particularly nucleophilic substitutions involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is studied as a potential intermediate in the synthesis of various drugs.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Research: It serves as a model compound for studying complex organic reactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and azatricyclo groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
Loratadine Impurity E: Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.
Rupatadine Fumarate: 13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene.
Uniqueness
What sets 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid apart is its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C26H24ClN3O2 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O2/c27-22-5-6-23-20(13-22)4-3-19-2-1-9-29-25(19)24(23)18-7-10-30(11-8-18)16-17-12-21(26(31)32)15-28-14-17/h1-2,5-6,9,12-15H,3-4,7-8,10-11,16H2,(H,31,32) |
InChIキー |
QWCLXONWSQGCKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)C(=O)O)C5=C1C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


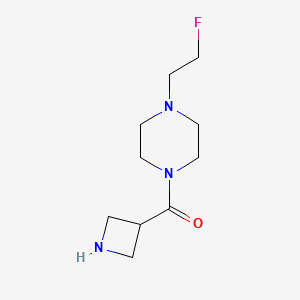
![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
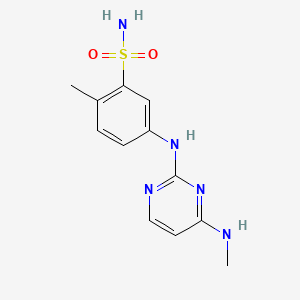
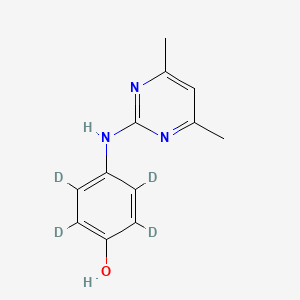
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
